Cas no 1211532-12-5 (2-Chloro-5-(chloromethyl)-4-methylpyridine)

2-Chloro-5-(chloromethyl)-4-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-CHLORO-5-(CHLOROMETHYL)-4-METHYLPYRIDINE
- AB74566
- 2-Chloro-5-chloromethyl-4-methylpyridine
- 2-Chloro-5-(chloromethyl)-4-methylpyridine
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- インチ: 1S/C7H7Cl2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3
- InChIKey: VWCCSDFSIAVAHL-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=NC(=CC=1C)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12.9
2-Chloro-5-(chloromethyl)-4-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7426345-0.25g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 0.25g |
$347.0 | 2024-05-24 | |
Enamine | EN300-7426345-0.05g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 0.05g |
$162.0 | 2024-05-24 | |
Enamine | EN300-7426345-0.5g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 0.5g |
$546.0 | 2024-05-24 | |
Enamine | EN300-7426345-2.5g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 2.5g |
$1370.0 | 2024-05-24 | |
Aaron | AR028LRE-250mg |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 250mg |
$503.00 | 2025-02-16 | |
Aaron | AR028LRE-10g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 10g |
$4160.00 | 2023-12-16 | |
Aaron | AR028LRE-2.5g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 2.5g |
$1909.00 | 2025-02-16 | |
Aaron | AR028LRE-500mg |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 500mg |
$776.00 | 2025-02-16 | |
Aaron | AR028LRE-1g |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 1g |
$987.00 | 2025-02-16 | |
1PlusChem | 1P028LJ2-100mg |
2-chloro-5-(chloromethyl)-4-methylpyridine |
1211532-12-5 | 95% | 100mg |
$350.00 | 2023-12-26 |
2-Chloro-5-(chloromethyl)-4-methylpyridine 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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10. Book reviews
2-Chloro-5-(chloromethyl)-4-methylpyridineに関する追加情報
Introduction to 2-Chloro-5-(chloromethyl)-4-methylpyridine (CAS No: 1211532-12-5)
2-Chloro-5-(chloromethyl)-4-methylpyridine is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This heterocyclic aromatic compound, belonging to the pyridine family, exhibits a distinct arrangement of chloro and chloromethyl substituents that make it a versatile intermediate in synthetic chemistry. Its molecular formula and CAS number, 1211532-12-5, provide a precise identifier for researchers and manufacturers engaging in its utilization.
The compound's structure consists of a pyridine ring substituted with a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methyl group at the 4-position. This specific configuration imparts reactivity that is highly valuable in organic synthesis. The presence of both chloro and chloromethyl groups allows for further functionalization, making it a crucial building block in the development of more complex molecules.
In recent years, 2-Chloro-5-(chloromethyl)-4-methylpyridine has garnered attention for its role in the synthesis of bioactive molecules. Its derivatives have been explored in various pharmacological applications, including the development of novel therapeutic agents targeting neurological disorders. The compound's ability to undergo nucleophilic substitution reactions at both the chloro and chloromethyl sites enables the creation of diverse scaffolds that can be optimized for specific biological activities.
One of the most compelling aspects of 2-Chloro-5-(chloromethyl)-4-methylpyridine is its utility in medicinal chemistry. Researchers have leveraged its structure to develop compounds with potential applications in antiviral, anticancer, and anti-inflammatory therapies. For instance, studies have demonstrated its efficacy as a precursor in synthesizing small molecules that interact with biological targets involved in disease pathways. The compound's versatility has made it a staple in synthetic libraries used by pharmaceutical companies worldwide.
The agrochemical industry has also recognized the importance of 2-Chloro-5-(chloromethyl)-4-methylpyridine as an intermediate in the production of advanced pesticides and herbicides. Its structural features contribute to the development of formulations that are both effective and environmentally sustainable. By incorporating this compound into synthetic pathways, chemists can create novel agrochemicals that offer improved performance while minimizing ecological impact.
Advances in computational chemistry have further enhanced the understanding and application of 2-Chloro-5-(chloromethyl)-4-methylpyridine. Molecular modeling techniques allow researchers to predict how this compound will behave in various reaction conditions, enabling more efficient synthesis strategies. Additionally, machine learning algorithms have been employed to identify new derivatives with enhanced pharmacological properties. These computational tools are indispensable in modern drug discovery pipelines.
The synthesis of 2-Chloro-5-(chloromethyl)-4-methylpyridine itself is a testament to the ingenuity of organic chemists. Traditional methods involve multi-step reactions starting from readily available precursors such as pyridine derivatives. Recent innovations have focused on optimizing these processes to improve yield and reduce waste, aligning with green chemistry principles. Catalytic approaches have been particularly successful in streamlining synthetic routes while maintaining high purity standards.
In conclusion, 2-Chloro-5-(chloromethyl)-4-methylpyridine (CAS No: 1211532-12-5) stands as a cornerstone in synthetic chemistry with far-reaching implications across pharmaceuticals and agrochemicals. Its unique structural attributes enable diverse functionalization, making it an indispensable tool for researchers striving to develop innovative solutions to global health challenges. As scientific understanding evolves, so too will the applications and methodologies surrounding this remarkable compound.
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